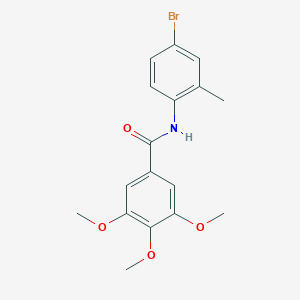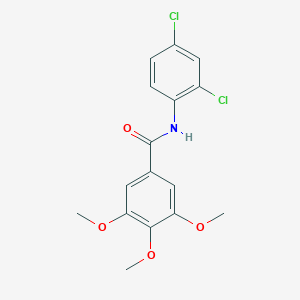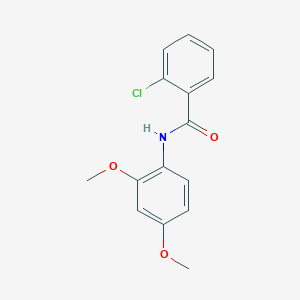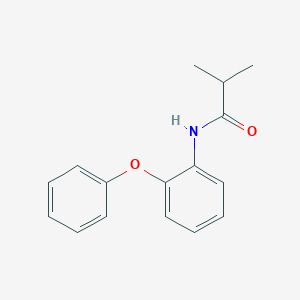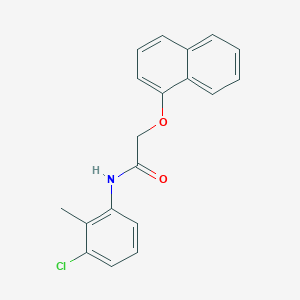
N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a member of the fibrate class of drugs, which are commonly used to treat lipid disorders and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its various scientific research applications. One of the most common applications is in the study of lipid metabolism and cardiovascular diseases. This compound has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, which are both important markers of cardiovascular health. Additionally, N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may also contribute to its cardiovascular benefits.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide is not well-understood, but it is believed to work by activating peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that play a key role in lipid metabolism and inflammation. By activating PPARs, N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide may help to regulate lipid metabolism and reduce inflammation, which are both important factors in cardiovascular health.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on lipid metabolism and inflammation, this compound has been shown to improve insulin sensitivity, reduce liver fat accumulation, and improve endothelial function. These effects may contribute to its overall cardiovascular benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its well-established synthesis method and extensive literature on its scientific research applications. Additionally, this compound is relatively stable and easy to handle in laboratory settings. However, there are some limitations to using N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments. For example, this compound may have off-target effects that could complicate experimental results. Additionally, the exact mechanism of action of this compound is not well-understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. One area of interest is in understanding the exact mechanism of action of this compound. By understanding how N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide works, researchers may be able to develop more targeted therapies for lipid disorders and cardiovascular diseases. Additionally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as diabetes and non-alcoholic fatty liver disease. Finally, there is interest in developing new analogs of N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide that may have improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with 1-naphthol and acetic anhydride. The resulting product is then treated with ammonia to form the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
Eigenschaften
Molekularformel |
C19H16ClNO2 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO2/c1-13-16(20)9-5-10-17(13)21-19(22)12-23-18-11-4-7-14-6-2-3-8-15(14)18/h2-11H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
DTZQRUPEHXUCOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



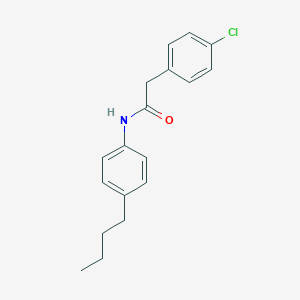

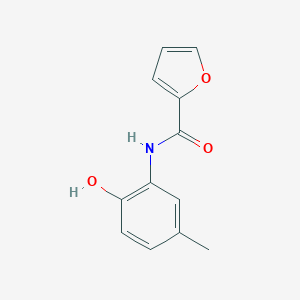
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)
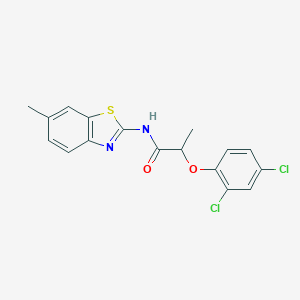
![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
